Dual Pharmacophore Architecture Versus Single-Pharmacophore Comparators
The target compound integrates a chalcone α,β-unsaturated ketone (Michael acceptor) and a 3-phenylsulfonylpyrrolidine ring in a single molecular entity. In contrast, the parent chalcone (E)-1,3-diphenylprop-2-en-1-one (CAS 614-47-1) lacks the sulfonylpyrrolidine group, and 3-(phenylsulfonyl)pyrrolidine (CAS 101769-04-4) lacks the chalcone moiety [1][2]. This dual architecture is not achievable through admixture of single-pharmacophore fragments.
| Evidence Dimension | Number of distinct pharmacophoric elements |
|---|---|
| Target Compound Data | 2 (chalcone Michael acceptor + 3-phenylsulfonylpyrrolidine) |
| Comparator Or Baseline | (E)-1,3-diphenylprop-2-en-1-one: 1 (chalcone only); 3-(phenylsulfonyl)pyrrolidine: 1 (sulfonylpyrrolidine only) |
| Quantified Difference | Target compound possesses both pharmacophores simultaneously; comparators each possess only one |
| Conditions | Structural comparison based on 2D chemical topology |
Why This Matters
For procurement in medicinal chemistry programs, only the target compound provides both the electrophilic reactivity of the chalcone and the nuclear-receptor-targeting capacity of the sulfonylpyrrolidine in a single, pre-assembled intermediate, eliminating the need for de novo synthesis of the hybrid scaffold.
- [1] Hałasa R, et al. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules. 2023;28(7):3087. View Source
- [2] Duan JJW, et al. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Med Chem Lett. 2019;10(3):367-373. View Source
